Cas no 2034291-05-7 (4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)

4-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound featuring a piperidine core linked to a dimethylpyridinone moiety via an ether bridge, with a dimethylaminobenzoyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule. The dimethylamino group enhances solubility and bioavailability, while the pyridinone scaffold may confer binding affinity for biological targets. The compound’s modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined synthetic route ensures reproducibility, and its purity can be optimized for research applications. Suitable for exploratory pharmacology or as a precursor in drug development.
4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one structure
2034291-05-7 structure
Product name:4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS No:2034291-05-7
MF:C21H27N3O3
MW:369.45738530159
CID:6394616
PubChem ID:121156248

4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • AKOS026701090
    • CHEMBL4924261
    • 4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
    • 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
    • 2034291-05-7
    • 4-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
    • F6474-0048
    • Inchi: 1S/C21H27N3O3/c1-15-12-19(14-20(25)23(15)4)27-18-8-10-24(11-9-18)21(26)16-6-5-7-17(13-16)22(2)3/h5-7,12-14,18H,8-11H2,1-4H3
    • InChI Key: TXLRILUMYLTVIO-UHFFFAOYSA-N
    • SMILES: O(C1=CC(N(C)C(C)=C1)=O)C1CCN(C(C2C=CC=C(C=2)N(C)C)=O)CC1

Computed Properties

  • Exact Mass: 369.20524173g/mol
  • Monoisotopic Mass: 369.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.1Ų

4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6474-0048-100mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
100mg
$372.0 2023-05-13
Life Chemicals
F6474-0048-15mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
15mg
$133.5 2023-05-13
Life Chemicals
F6474-0048-5μmol
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
5μl
$94.5 2023-05-13
Life Chemicals
F6474-0048-4mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
4mg
$99.0 2023-05-13
Life Chemicals
F6474-0048-30mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
30mg
$178.5 2023-05-13
Life Chemicals
F6474-0048-50mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
50mg
$240.0 2023-05-13
Life Chemicals
F6474-0048-10mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
10mg
$118.5 2023-05-13
Life Chemicals
F6474-0048-75mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
75mg
$312.0 2023-05-13
Life Chemicals
F6474-0048-2mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
2mg
$88.5 2023-05-13
Life Chemicals
F6474-0048-20mg
4-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
2034291-05-7 90%+
20mg
$148.5 2023-05-13

Additional information on 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Comprehensive Overview of 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS No. 2034291-05-7)

4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, with the CAS number 2034291-05-7, is a chemically sophisticated compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a piperidine core with a dimethylamino-substituted benzoyl group and a methylpyridinone moiety. Such complexity makes it a promising candidate for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) and kinase enzymes, which are hot topics in modern therapeutics.

The compound's molecular weight and lipophilicity align with the Lipinski's Rule of Five, a critical consideration in drug design. Researchers are increasingly exploring its potential in neurodegenerative diseases and inflammatory disorders, areas where patients and scientists alike seek breakthroughs. Online searches for "GPCR modulators" or "kinase inhibitors for inflammation" reflect this trend, highlighting the relevance of 2034291-05-7 in cutting-edge science.

From a synthetic perspective, the piperidin-4-yloxy linker in 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one offers versatility for further derivatization. This adaptability is crucial for structure-activity relationship (SAR) studies, a frequent query among medicinal chemists. The dimethylamino group also introduces basicity, which can influence cell permeability and target engagement—key metrics in high-throughput screening (HTS) campaigns.

Recent publications have linked similar scaffolds to allosteric modulation, a mechanism gaining traction due to its potential for fewer side effects. This aligns with growing public interest in "safer drug alternatives" and "precision medicine." The compound's pyridin-2(1H)-one fragment further suggests possible metal-binding properties, relevant to enzyme inhibition strategies—a niche yet expanding area in computational chemistry forums.

Analytical characterization of CAS 2034291-05-7 typically involves LC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. Its chromatographic purity and stability under physiological conditions are often discussed in preclinical development circles, where "ADME properties" (absorption, distribution, metabolism, excretion) remain a top concern.

In conclusion, 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a multifaceted tool for researchers tackling complex diseases. Its structural features resonate with current explorations into targeted therapies and small-molecule probes, making it a compound worth monitoring in both academic and industrial settings. As the scientific community prioritizes molecular diversity and mechanistic novelty, this molecule stands at the intersection of innovation and practicality.

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